3-Benzyl-2,4-pentanedione
Overview
Description
3-Benzyl-2,4-pentanedione is an organic compound with the molecular formula C12H14O2. It is a derivative of 2,4-pentanedione, where a benzyl group is attached to the third carbon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyl-2,4-pentanedione can be synthesized through the alkylation of 2,4-pentanedione with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2,4-pentanedione, followed by the addition of benzyl chloride to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
3-Benzyl-2,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,4-pentanedione involves its interaction with various molecular targets and pathways. It can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit unique biological activities, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-Benzylidene-2,4-pentanedione
- 3-(2-Nitrobenzylidene)-2,4-pentanedione
- 3-(Phenylazo)-2,4-pentanedione
- 3-Ureidomethylene-2,4-pentanedione
- 3-(4-Nitrophenyl)-2,4-pentanedione
Comparison: 3-Benzyl-2,4-pentanedione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the benzyl group can influence the compound’s ability to form complexes with metal ions, affecting its applications in coordination chemistry and catalysis .
Properties
IUPAC Name |
3-benzylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQTBOWJRUOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150403 | |
Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-87-8 | |
Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-2,4-pentanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyl-2,4-pentanedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Benzyl-2,4-pentanedione influence its ability to form coordination complexes with metal ions?
A: this compound (BPD) acts as a bidentate ligand due to the presence of two oxygen atoms in the β-diketone moiety [, , ]. This structure enables BPD to readily chelate metal ions, forming stable six-membered rings within the complex. The benzyl substituent, while not directly involved in coordination, can influence the complex's overall stability and properties. For example, in the study by [], electronic spectra analysis suggested that the phenyl ring in 3-phenyl-2,4-pentanedione, similar to the benzyl group in BPD, participates in π-interactions within the complex, affecting the energy levels of molecular orbitals and thus impacting spectral properties.
Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?
A: Several spectroscopic methods prove valuable for characterizing BPD and its complexes. Infrared (IR) spectroscopy helps identify the characteristic functional groups present, differentiating between keto and enol tautomers of BPD []. For instance, researchers used IR spectroscopy to confirm the synthesis of BPD immobilized on silica and found it predominantly existed in the keto form []. Additionally, UV-Vis spectrophotometry reveals electronic transitions within the molecule, offering insights into the electronic structure and bonding characteristics, particularly valuable when studying metal complexes [, ]. 1H NMR spectroscopy provides detailed information about the proton environments within the molecule, aiding in structural elucidation and confirming successful synthesis [, ].
Q3: How has this compound been utilized in catalytic applications?
A: BPD serves as a valuable precursor in synthesizing chiral diphosphine ligands, which are crucial in asymmetric catalysis. Researchers synthesized a novel chiral diphosphine ligand, (R)-(R)-3-Benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP), starting from BPD []. This ligand, when complexed with Ruthenium (II), exhibited excellent catalytic activity and enantioselectivity in the hydrogenation of acetylacetone to (R)-(R)-2,4-pentanediol []. This example highlights BPD's potential in developing efficient and selective catalysts for important organic transformations.
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